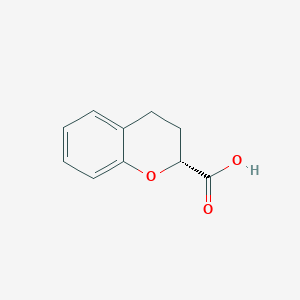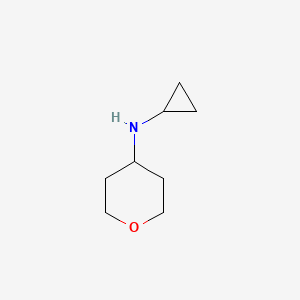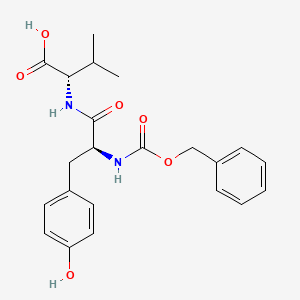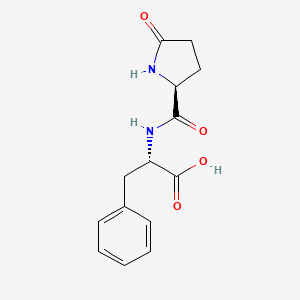
丙氨酸-苯丙氨酸-OH
描述
Pyr-Phe-OH is an effective pyrene-based hydrogel . It can self-assemble into hydrogels in the range of pH=7.5-14.0, and also shows a very low gel concentration (0.037% (w/v)) in phosphate buffer . It is also a substrate for pyroglutamyl peptidase I .
Synthesis Analysis
Pyr-Phe-OH can be synthesized via solid-phase synthesis . The used amino acids for the synthesis include Fmoc-Gly-OH, Fmoc-His(Trt)-OH, Fmoc-Phe-OH, Fmoc-Arg(pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH, H-Pyr-OH, H-Pyrazine-OH .Molecular Structure Analysis
The molecular weight of Pyr-Phe-OH is 276.29 . Its molecular formula is C14H16N2O4 . The Pyr-Phe-OH molecule contains a total of 37 bond(s). There are 21 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 secondary amide(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
The cometabolism of PHE and PYR had a common phthalic acid pathway, and the degradation pathway of PHE was included in the downstream pathway of PYR . The degradation of PYR and PHE showed lag from 0 to 4 days, and the final promoting efficiency of cometabolism were not significant .Physical And Chemical Properties Analysis
Pyr-Phe-OH has a molecular weight of 276.29 and a molecular formula of C14H16N2O4 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .科学研究应用
1. 监测生物和生态系统中的活性氧物质
氨基酸苯丙氨酸(Phe)已被用来监测黄铁矿诱导的羟基自由基形成的动力学,这对于理解生物和生态系统中的活性氧物质非常重要。这种方法对于环境工程和优化受污染废物流的修复方法至关重要。在此背景下,丙氨酸-苯丙氨酸-OH用作探针来评估在黄铁矿等矿物存在下羟基自由基的形成 (Fisher, Schoonen, & Brownawell, 2012)。
2. 生物监测
人员接触污染物的生物监测,包括羟基芘(OH-Pyr),被广泛用于评估由于环境污染和烟草烟雾导致的人体多环芳烃(PAH)接触。涉及消防员和接触沥青烟雾的工人的研究已使用 OH-Pyr 作为评估接触水平的关键指标,证明了其在职业健康和风险评估中的适用性 (Gill 等人,2019), (Lotz 等人,2016)。
3. 吸附和修复中的环境应用
污水污泥及其衍生生物炭对菲(Phe)和芘(Pyr)吸附的研究在环境清理中具有实际意义。这些研究有助于理解污染物结合的机制以及各种材料从环境中吸附有害化合物的效率 (Zielińska & Oleszczuk, 2015)。
4. 了解土壤结合污染物的生物降解性
研究集中在动物中土壤结合 PAH 的相对生物利用度,提供了对 PHE 和 PYR 等污染物如何被吸收和代谢的见解。这些知识对于风险评估研究和制定减轻土壤污染影响的策略至关重要 (Ounnas 等人,2009)。
5. 化学和腐蚀研究
This compound及其衍生物作为缓蚀剂的潜力已得到研究。这项研究提供了这些化合物与金属表面相互作用及其潜在工业应用的见解 (Verma 等人,2020)。
作用机制
Target of Action
Pyr-phe-OH, also known as Iberiotoxin, is a 37-amino acid peptide derived from the Eastern Indian red scorpion Hottentotta tamulus . It primarily targets the large-conductance calcium-activated potassium channels (maxiK or BK channels) on the outer face of cells . These channels play a crucial role in regulating the flow of potassium ions across the cell membrane, which is essential for various physiological processes including nerve signal transmission and muscle contraction .
Mode of Action
Iberiotoxin binds to the BK channels with high affinity . It selectively inhibits the current by decreasing both the probability of opening and the open time of the channel . This interaction alters the normal functioning of the channels, thereby affecting the physiological processes that rely on them.
Biochemical Pathways
The biochemical pathways affected by Pyr-phe-OH are primarily related to the regulation of potassium ion flow across the cell membrane. By inhibiting the BK channels, Pyr-phe-OH disrupts the normal potassium ion balance within the cell. This can have downstream effects on various physiological processes, including nerve signal transmission and muscle contraction .
Pharmacokinetics
It may be metabolized by various enzymes and ultimately excreted via the kidneys .
Result of Action
The primary result of Pyr-phe-OH’s action is the inhibition of BK channels, leading to altered potassium ion flow across the cell membrane . This can affect various physiological processes, potentially leading to symptoms such as changes in nerve signal transmission and muscle contraction .
Action Environment
The action of Pyr-phe-OH can be influenced by various environmental factors. For example, the presence of other substances that bind to BK channels could potentially compete with Pyr-phe-OH, affecting its efficacy . Additionally, factors such as pH and temperature could potentially influence the stability and activity of Pyr-phe-OH .
生化分析
Biochemical Properties
Pyr-phe-OH plays a crucial role in biochemical reactions, particularly in the context of environmental and occupational exposure to PAHs. It interacts with several enzymes, proteins, and other biomolecules. For instance, Pyr-phe-OH is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further interact with DNA, forming adducts that may result in mutagenic and carcinogenic effects . Additionally, Pyr-phe-OH can bind to serum albumin, affecting its transport and distribution in the body .
Cellular Effects
Pyr-phe-OH has significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, Pyr-phe-OH can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in the expression of genes involved in xenobiotic metabolism . This activation can result in increased production of reactive oxygen species (ROS), causing oxidative stress and potential cellular damage . Furthermore, Pyr-phe-OH has been shown to affect mitochondrial function, leading to alterations in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of Pyr-phe-OH involves several key interactions at the molecular level. Pyr-phe-OH binds to the AhR, which then translocates to the nucleus and dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT) . This complex binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes involved in detoxification and metabolism . Additionally, Pyr-phe-OH can inhibit or activate various enzymes, such as cytochrome P450s, affecting their catalytic activity . These interactions result in changes in gene expression and cellular responses to environmental toxins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyr-phe-OH can change over time. Pyr-phe-OH is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to Pyr-phe-OH in in vitro and in vivo studies has shown that it can lead to persistent oxidative stress and chronic inflammation . These long-term effects can result in alterations in cellular function and increased susceptibility to diseases such as cancer .
Dosage Effects in Animal Models
The effects of Pyr-phe-OH vary with different dosages in animal models. At low doses, Pyr-phe-OH may induce mild oxidative stress and transient changes in gene expression . At higher doses, Pyr-phe-OH can cause significant toxic effects, including DNA damage, apoptosis, and tissue inflammation . Threshold effects have been observed, where certain doses result in a marked increase in adverse outcomes . Toxicity studies in animal models have highlighted the potential risks associated with high levels of Pyr-phe-OH exposure .
Metabolic Pathways
Pyr-phe-OH is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes hydroxylate Pyr-phe-OH, producing metabolites that can be further conjugated with glucuronic acid or sulfate for excretion . The metabolic flux of Pyr-phe-OH can influence the levels of its metabolites in the body, affecting its overall toxicity and biological effects . Additionally, Pyr-phe-OH metabolism can impact the levels of other metabolites, potentially disrupting normal cellular functions .
Transport and Distribution
Pyr-phe-OH is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Serum albumin plays a significant role in the transport of Pyr-phe-OH in the bloodstream . Within cells, Pyr-phe-OH can interact with intracellular transporters, facilitating its movement to specific cellular compartments . The distribution of Pyr-phe-OH can affect its localization and accumulation, influencing its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of Pyr-phe-OH is critical for its activity and function. Pyr-phe-OH can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation, can direct Pyr-phe-OH to specific organelles . The localization of Pyr-phe-OH within these compartments can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-12-7-6-10(15-12)13(18)16-11(14(19)20)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,17)(H,16,18)(H,19,20)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEZCXFVJLMPKG-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxo-4-[2-(2-thienylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B1365469.png)
![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)

![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)
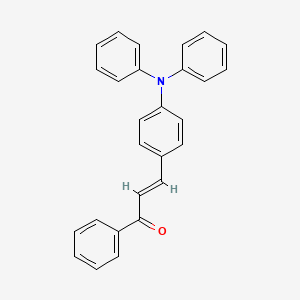
![(E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365481.png)
![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)
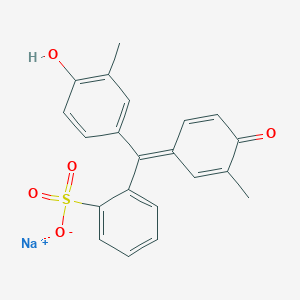
![5-methyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1365486.png)
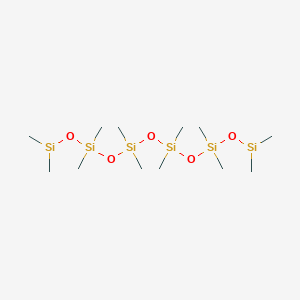
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)
